molecular formula C18H15N3O3 B3916455 [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate

Cat. No.: B3916455
M. Wt: 321.3 g/mol
InChI Key: OSSPALIVGARIJV-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate is a complex organic compound that features a combination of pyridine and naphthalene moieties

Preparation Methods

The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-aminopyridine with 2-naphthalen-2-yloxyacetic acid under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a precursor for pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction pathways, where the compound modulates the activity of proteins involved in cellular signaling.

Comparison with Similar Compounds

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate can be compared with similar compounds such as:

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c19-18(14-7-9-20-10-8-14)21-24-17(22)12-23-16-6-5-13-3-1-2-4-15(13)11-16/h1-11H,12H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSPALIVGARIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)ON=C(C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O/N=C(/C3=CC=NC=C3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804601
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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